

Azelaprag Technical Support Center: Safety Profile and Troubleshooting Guide

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Compound of Interest

Compound Name: Azelaprag

Cat. No.: B605792

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the safety profile and potential side effects of **Azelaprag** (also known as BGE-105 and formerly as AMG 986). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern associated with **Azelaprag** based on clinical trial data?

The primary safety concern identified in clinical trials is the potential for liver transaminitis, which is an elevation of liver enzymes (transaminases) in the blood.^{[1][2][3]} This adverse event was the reason for the discontinuation of the Phase II STRIDES clinical trial.^{[1][2][3]}

Q2: Were there any clinical symptoms associated with the observed liver transaminitis?

In the Phase II STRIDES trial, the observed liver transaminitis was not accompanied by clinically significant symptoms.^{[1][2][3]}

Q3: What was the incidence of liver transaminitis in the Phase II STRIDES trial?

In the Phase II STRIDES trial, which enrolled 204 participants, 11 individuals in the **Azelaprag** treatment groups exhibited transaminase elevations.^[1] No such elevations were observed in the group receiving tirzepatide alone.^[1]

Q4: What is the known safety profile of **Azelaprag** from Phase I clinical trials?

Azelaprag was generally well-tolerated in multiple Phase I clinical trials involving over 240 subjects.[4] A first-in-human study of AMG 986 (now **Azelaprag**) in 182 healthy subjects and heart failure patients demonstrated an acceptable safety profile with no clinically significant dose-related safety concerns up to 650 mg/day.[5][6][7] Another Phase I study in healthy Japanese subjects also reported an acceptable safety and tolerability profile, with all adverse events being of mild severity.[8]

Troubleshooting Guide

Issue: Unexpected elevation of liver enzymes in experimental models treated with **Azelaprag**.

Possible Cause and Troubleshooting Steps:

- On-target effect: As an agonist of the apelin receptor, **Azelaprag**'s mechanism of action may have downstream effects on hepatic cells. The apelin system is known to be involved in various metabolic processes.
- Off-target effects: While **Azelaprag** is a selective apelin receptor agonist, the possibility of off-target activity at high concentrations cannot be entirely ruled out without further investigation.
- Experimental Model Specificity: The metabolic pathways and drug-metabolizing enzymes can differ between preclinical species and humans. It is crucial to characterize the expression and function of the apelin receptor and relevant metabolizing enzymes in the experimental model being used.
- Compound Purity and Formulation: Ensure the purity of the **Azelaprag** compound and the stability of the formulation being used in the experiments. Impurities or degradation products could contribute to unexpected toxicity.
- Dose and Duration of Exposure: The observed liver enzyme elevations in the clinical trial occurred at specific doses. A dose-response study in the experimental model is recommended to determine if the hepatotoxicity is dose-dependent.

Data Presentation

Table 1: Summary of Adverse Events in **Azelaprag** Clinical Trials

Clinical Trial Phase	Key Adverse Event	Incidence	Severity	Associated Symptoms
Phase II (STRIDES)	Liver Transaminitis	11 out of 204 participants in Azelaprag groups[1]	Not specified, but led to trial discontinuation.	None clinically significant[1][2][3]
Phase I (First-in-Human, NCT03276728)	Headache	5% (8 subjects) [6]	Mild to Moderate	Not specified
Vomiting	2% (3 subjects) [6]	Mild to Moderate	Not specified	
Dizziness	2% (4 subjects) [6]	Mild to Moderate	Not specified	
Phase I (in Japanese subjects)	Catheter site pain, Somnolence, Contact dermatitis	7 out of 12 subjects (58.3%) experienced at least one TEAE[8]	All Grade 1 (Mild)[8]	Not specified

Note: A detailed frequency breakdown for all adverse events across all Phase I trials is not publicly available.

Experimental Protocols

Protocol: Monitoring for Drug-Induced Liver Injury (DILI) in Clinical Trials (General Guidelines)

This is a generalized protocol based on best practices for monitoring DILI in clinical trials and is likely similar to the protocol used for **Azelaprag** studies.

1. Baseline Assessment:

- Collect medical history, including any pre-existing liver conditions.

- Perform a physical examination.
- Conduct baseline laboratory tests including:
 - Alanine aminotransferase (ALT)
 - Aspartate aminotransferase (AST)
 - Alkaline phosphatase (ALP)
 - Total bilirubin (TBL) and direct bilirubin (DBL)
 - International Normalized Ratio (INR)

2. Routine Monitoring During the Trial:

- Repeat liver function tests (ALT, AST, ALP, TBL) at regular intervals (e.g., every 2-4 weeks) during the treatment period.
- Increase the frequency of monitoring if any abnormalities are detected or if the participant develops symptoms suggestive of liver injury (e.g., fatigue, nausea, abdominal pain).

3. Criteria for Stopping the Investigational Drug (based on FDA guidance):

- ALT or AST $>8\times$ the upper limit of normal (ULN).
- ALT or AST $>5\times$ ULN for more than 2 weeks.
- ALT or AST $>3\times$ ULN and Total Bilirubin $>2\times$ ULN or INR >1.5 .
- ALT or AST $>3\times$ ULN with the appearance of fatigue, nausea, vomiting, right upper quadrant pain or tenderness, fever, rash, and/or eosinophilia ($>5\%$).

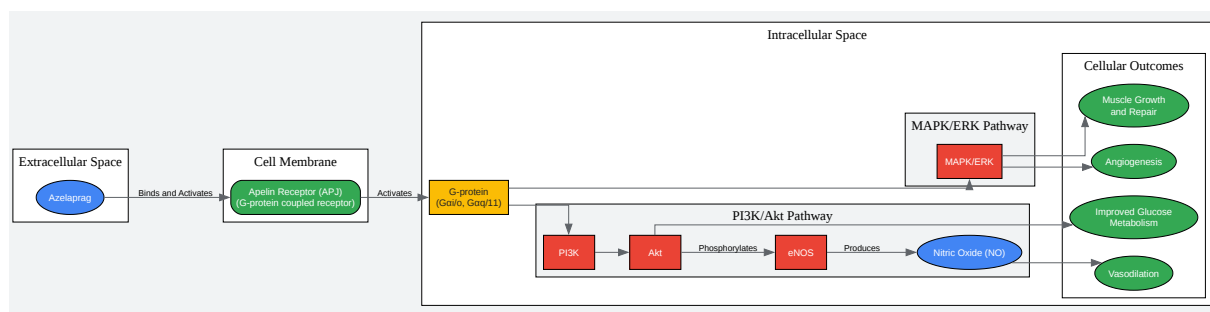
4. Follow-up of Abnormal Liver Tests:

- If stopping criteria are met, the investigational drug should be discontinued.
- Repeat liver function tests frequently (e.g., every 48-72 hours) until the values are improving.

- Investigate other potential causes of liver injury (e.g., viral hepatitis, alcohol use, concomitant medications).

Mandatory Visualization

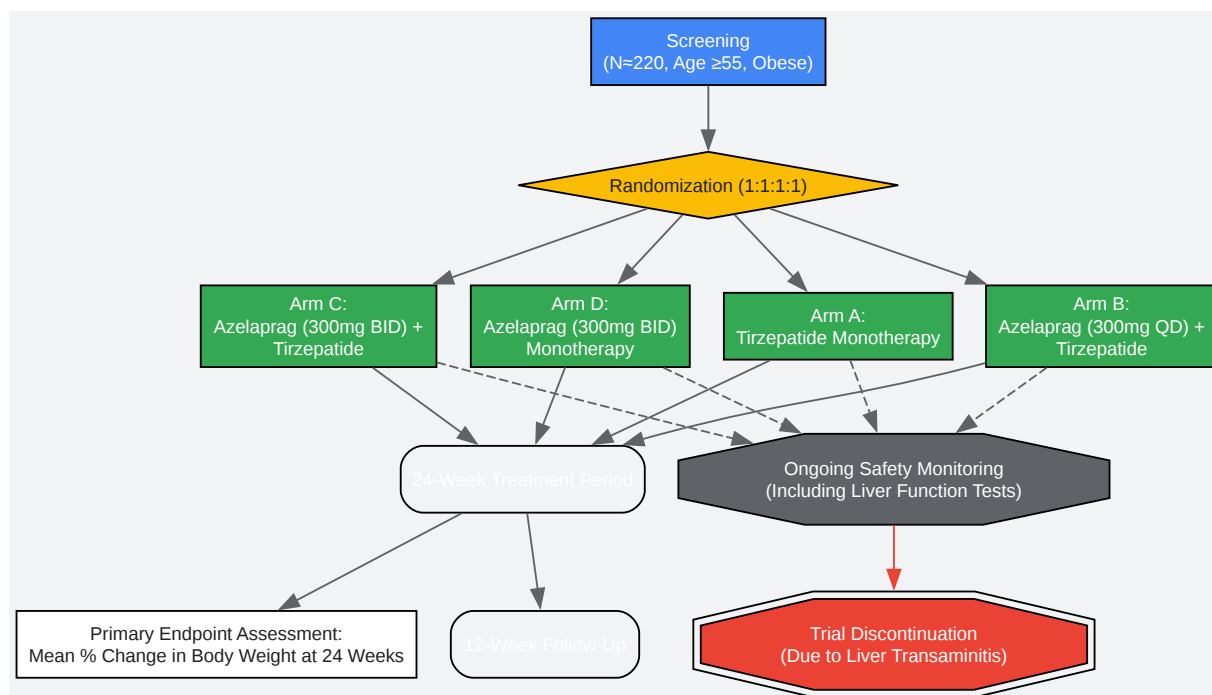
Apelin Receptor (APJ) Signaling Pathway



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Caption: Simplified diagram of the **Azelaprag**-activated apelin receptor signaling pathway.

Experimental Workflow: STRIDES Phase II Clinical Trial



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References

- 1. BioAge halts Phase II STRIDES trial of obesity drug [clinicaltrialsarena.com]
- 2. BioAge Labs Cancels STRIDES Phase 2 Trial of Azelaprag and Tirzepatide for Obesity [synapse.patsnap.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. firstwordpharma.com [firstwordpharma.com]

- 5. A First-in-Human Study of AMG 986, a Novel Apelin Receptor Agonist, in Healthy Subjects and Heart Failure Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. A Phase I, Open-label, Single-Dose Study to Evaluate the Pharmacokinetics, Safety, and Tolerability of AMG 986 in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
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